

Application Note: Quantitative Analysis of 5-Hydroxydecanedioyl-CoA using LC-MS/MS

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Compound of Interest

Compound Name: 5-Hydroxydecanedioyl-CoA

Cat. No.: B15600443

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Introduction

5-Hydroxydecanedioyl-CoA is a dicarboxylic acyl-coenzyme A intermediate that plays a role in fatty acid metabolism. Specifically, it is involved in the ω -oxidation pathway, an alternative to β -oxidation, which becomes significant in certain metabolic disorders and conditions of high fatty acid flux. The accurate quantification of **5-Hydroxydecanedioyl-CoA** is crucial for understanding the pathophysiology of these conditions and for the development of targeted therapeutic interventions. This application note provides a detailed protocol for the sensitive and specific quantification of **5-Hydroxydecanedioyl-CoA** in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

This section details the complete workflow for the analysis of **5-Hydroxydecanedioyl-CoA**, from sample preparation to data acquisition.

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction method is employed to isolate and concentrate acyl-CoAs from the biological matrix.

- Materials:

- Biological sample (e.g., tissue homogenate, cell lysate)
- Internal Standard (IS): C17:0-CoA or other non-endogenous acyl-CoA
- Extraction Buffer: 2:1:0.8 (v/v/v) Methanol:Chloroform:Water
- SPE Cartridges: C18, 100 mg
- Wash Buffer 1: Water
- Wash Buffer 2: 95:5 (v/v) Water:Methanol
- Elution Buffer: 80:20 (v/v) Methanol:Water with 15 mM Ammonium Hydroxide
- Nitrogen gas for evaporation
- Protocol:
 - Homogenize the tissue or lyse the cells in the Extraction Buffer.
 - Spike the homogenate with the internal standard solution.
 - Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.
 - Condition the C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
 - Load the supernatant from the centrifuged sample onto the SPE cartridge.
 - Wash the cartridge with 3 mL of Wash Buffer 1.
 - Wash the cartridge with 3 mL of Wash Buffer 2.
 - Dry the cartridge under a gentle stream of nitrogen for 5 minutes.
 - Elute the acyl-CoAs with 2 mL of Elution Buffer.
 - Evaporate the eluate to dryness under a stream of nitrogen.
 - Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography (LC)

A reversed-phase chromatographic method is used to separate **5-Hydroxydecanedioyl-CoA** from other sample components.

- Instrumentation:
 - High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
 - Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
 - Column Temperature: 40°C
 - Autosampler Temperature: 4°C
 - Injection Volume: 10 µL
- Mobile Phases:
 - Mobile Phase A: 15 mM Ammonium Hydroxide in Water
 - Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile

- Gradient Program:

Time (min)	Flow Rate (mL/min)	% Mobile Phase B
0.0	0.4	10
2.0	0.4	40
4.0	0.4	95
5.0	0.4	95
5.1	0.4	10

| 7.0 | 0.4 | 10 |

Mass Spectrometry (MS)

A triple quadrupole mass spectrometer is used for the detection and quantification of **5-Hydroxydecanedioyl-CoA**.

- Instrumentation:
 - Triple Quadrupole Mass Spectrometer
 - Ionization Source: Electrospray Ionization (ESI), Positive Mode
- MS Parameters:
 - ESI Needle Voltage: +4.5 kV
 - Source Temperature: 150°C
 - Desolvation Temperature: 400°C
 - Collision Gas: Argon
- Multiple Reaction Monitoring (MRM) Transitions: The following MRM transitions are proposed for **5-Hydroxydecanedioyl-CoA** and a common internal standard, C17:0-CoA. The precursor ion ($[M+H]^+$) for **5-Hydroxydecanedioyl-CoA** is calculated based on its chemical formula (C31H54N7O19P3S). The primary product ion corresponds to the neutral loss of the phosphopantetheine moiety (507 Da), and a secondary product ion could arise from the additional loss of water from the hydroxyl group.

Compound	Precursor Ion (m/z)	Product Ion 1 (m/z)	Product Ion 2 (m/z)	Collision Energy (eV)
5-Hydroxydecane dioyl-CoA	974.3	467.3	449.3	35
C17:0-CoA (Internal Standard)	1022.6	515.6	-	40

Data Presentation

The following tables summarize the expected quantitative performance of this LC-MS/MS method for the analysis of **5-Hydroxydecanedioyl-CoA**.

Table 1: Calibration Curve Parameters

Analyte	Calibration Range (ng/mL)	R ²
5-Hydroxydecanedioyl-CoA	0.5 - 500	> 0.995

Table 2: Precision and Accuracy

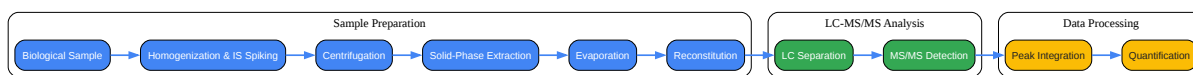
Analyte	Spiked Concentration (ng/mL)	Intra-day Precision (%CV, n=6)	Inter-day Precision (%CV, n=18)	Accuracy (%)
5-Hydroxydecanedioyl-CoA	1.5	< 10	< 15	90 - 110
5-Hydroxydecanedioyl-CoA	50	< 8	< 12	92 - 108
5-Hydroxydecanedioyl-CoA	400	< 5	< 10	95 - 105

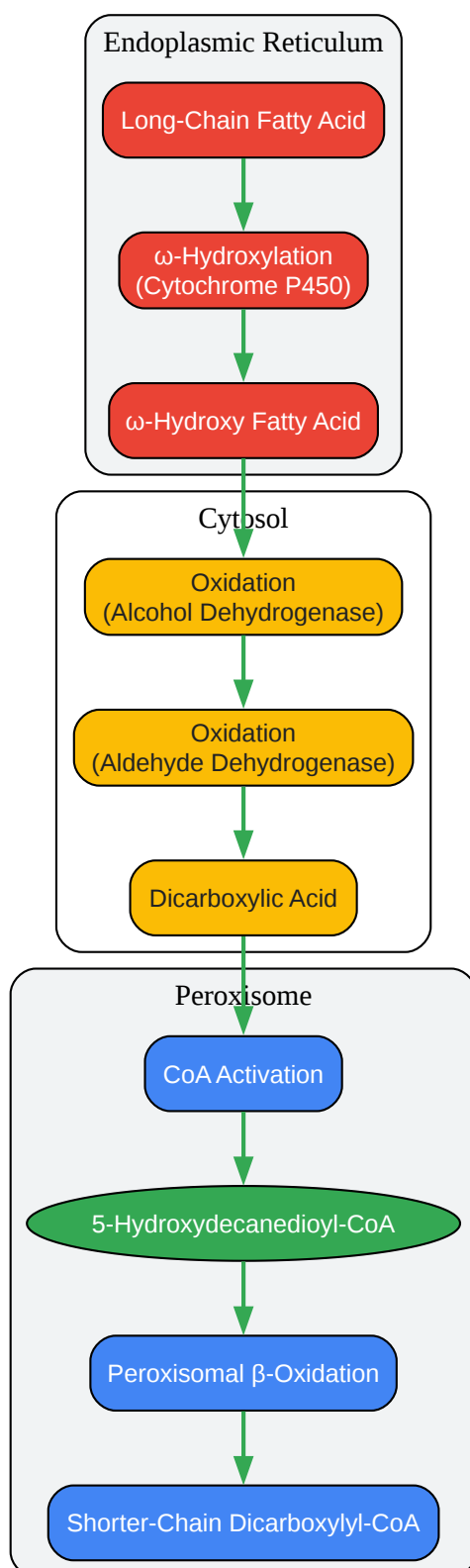
Table 3: Recovery

Analyte	Matrix	Recovery (%)
5-Hydroxydecanedioyl-CoA	Rat Liver Homogenate	85 - 95

Visualizations

Experimental Workflow





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